Cas no 5337-93-9 (4-Methylpropiophenone)
4-Methylpropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(p-Tolyl)propan-1-one
- 4-Methylpropiophenone
- P-Methyl phenylethylketone
- 4-methyl proplophenone
- 1-(4-methylphenyl)-1-propanon
- 1-(4-Methylphenyl)-1-propanone
- 1-(4-Methylphenyl)1-propanone
- 1-(4-methylphenyl)-propan-1-one
- 1-Propanone, 1-(4-methylphenyl)-
- 4-Toluylethane
- Ethylp-tolylketone
- p-Propionyltoluene
- Propiophenone, 4'-methyl-
- ETHYL-P-TOLYLKETON
- P-TOLYL ETHYL KETONE
- P-METHYLPROPIOPHENONE
- 1-(4-METHYYLPHENYL)-1-PROPANONE
- 4'-Methylpropiophenone
- 1-(4-methylphenyl)propan-1-one
- 4′-Methylpropiophenone
- p-Methyl propiophenone
- 1-p-tolylpropan-1-one
- PATYHUUYADUHQS-UHFFFAOYSA-N
- 1-Propanone,1-(4-methylphenyl)-
- NSC852
- PubChem20971
- 4''-Methylpropiophenone
- 1-p-Tolyl-propan-1-one
- KSC597Q2H
- SCHEM
- InChI=1/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- SCHEMBL507067
- CHEBI:59335
- NS00020833
- AS-14586
- FT-0619105
- CS-W017746
- 4'-Methylpropiophenone, Vetec(TM) reagent grade, 96%
- AC-10918
- AI3-04217
- J-650362
- AKOS000121491
- W-105742
- 4 inverted exclamation mark -Methylpropiophenone
- EINECS 226-267-5
- SY049111
- DTXSID00201535
- MFCD00009312
- 4?-Methylpropiophenone
- NSC 852
- 4'-Methylpropiophenone, 95%
- F0001-1381
- NSC-852
- UNII-8490C17WAB
- D71258
- Z57127564
- Q27126638
- M0768
- 8490C17WAB
- PATYHUUYADUHQS-UHFFFAOYSA-
- EN300-18061
- 5337-93-9
- 4'-Methylpropiophenone, 90%, technical grade
- 4 inverted exclamation marka-Methylpropiophenone
- 5337-93-9 4′ -Methylpropiophenone in Large Quantities Available in Stock
- STL163482
- DB-052325
-
- MDL: MFCD00009312
- Inchi: 1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- InChI Key: PATYHUUYADUHQS-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C=CC(C)=CC=1
- BRN: 2042137
Computed Properties
- Exact Mass: 148.08900
- Monoisotopic Mass: 148.088815002 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1
- Molecular Weight: 148.20
Experimental Properties
- Color/Form: Not determined
- Density: 0.993 g/mL at 25 °C(lit.)
- Melting Point: 7.2 ºC
- Boiling Point: 238-239 °C(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.528(lit.)
- Solubility: Soluble in chloroform and hexane.
- PSA: 17.07000
- LogP: 2.58770
- Solubility: Not determined
- Vapor Pressure: 0.09 mmHg
4-Methylpropiophenone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-Methylpropiophenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-Methylpropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004330-250mg |
4'-Methylpropiophenone |
5337-93-9 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A010004330-500mg |
4'-Methylpropiophenone |
5337-93-9 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A010004330-1g |
4'-Methylpropiophenone |
5337-93-9 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0723629443-25g |
4-Methylpropiophenone |
5337-93-9 | 98%(GC) | 25g |
¥ 69.4 | 2024-07-19 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0723629435-100g |
4-Methylpropiophenone |
5337-93-9 | 98%(GC) | 100g |
¥ 207.1 | 2024-07-19 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0723629423-500g |
4-Methylpropiophenone |
5337-93-9 | 98%(GC) | 500g |
¥ 649.4 | 2024-07-19 | |
| Chemenu | CM303358-500g |
1-(p-tolyl)propan-1-one |
5337-93-9 | 95+% | 500g |
$103 | 2022-06-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0768-500ml |
4-Methylpropiophenone |
5337-93-9 | 95.0%(GC) | 500ml |
¥1640.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0768-25ml |
4-Methylpropiophenone |
5337-93-9 | 95.0%(GC) | 25ml |
¥190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M568A-500g |
4-Methylpropiophenone |
5337-93-9 | 97% | 500g |
¥399.0 | 2022-05-30 |
4-Methylpropiophenone Suppliers
4-Methylpropiophenone Related Literature
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Anshu Singh,Ankur Maji,Mayank Joshi,Angshuman R. Choudhury,Kaushik Ghosh Dalton Trans. 2021 50 8567
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Ali H. Essa,Reinner I. Lerrick,E?e ?ift?i,Ross W. Harrington,Paul G. Waddell,William Clegg,Michael J. Hall Org. Biomol. Chem. 2015 13 5793
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María Fernández-Millán,Manuel Temprado,Jesús Cano,Tomás Cuenca,Marta E. G. Mosquera Dalton Trans. 2016 45 10514
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Victor-Emmanuel H. Kassin,Romain Morodo,Thomas Toupy,Isaline Jacquemin,Kristof Van Hecke,Rapha?l Robiette,Jean-Christophe M. Monbaliu Green Chem. 2021 23 2336
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5. An overview of recent developments in the analytical detection of new psychoactive substances (NPSs)Jamie P. Smith,Oliver B. Sutcliffe,Craig E. Banks Analyst 2015 140 4932
Additional information on 4-Methylpropiophenone
Professional Introduction to 4-Methylpropiophenone (CAS No. 5337-93-9)
4-Methylpropiophenone, with the chemical formula C10H12O and CAS number 5337-93-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic ketone is widely recognized for its versatile applications in synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals. Its unique structural properties make it a valuable building block for various chemical transformations, contributing to advancements in medicinal chemistry and industrial processes.
The compound's molecular structure consists of a phenyl ring substituted with a methyl group and an acetyl group, which provides a rich framework for further functionalization. This structural versatility allows 4-Methylpropiophenone to participate in a wide range of reactions, including condensation, oxidation, and reduction processes. These reactions are pivotal in the synthesis of more complex molecules, making it an indispensable reagent in laboratory settings and industrial-scale production.
In recent years, research on 4-Methylpropiophenone has seen significant advancements, particularly in its role as a precursor for bioactive molecules. Studies have highlighted its utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's ability to undergo selective functionalization has enabled chemists to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the methyl group or the carbonyl position can lead to compounds with improved solubility, bioavailability, and target specificity.
One of the most notable applications of 4-Methylpropiophenone is in the field of agrochemicals. Researchers have explored its potential as a precursor for herbicides and fungicides, leveraging its reactivity to create compounds that effectively protect crops while minimizing environmental impact. The development of such sustainable agrochemicals is crucial for meeting global food demand without compromising ecological balance.
The compound's significance extends beyond pharmaceuticals and agrochemicals. It serves as a key intermediate in the production of dyes, fragrances, and polymers. Its aromatic nature allows it to be incorporated into larger molecular structures, enhancing their thermal stability and mechanical strength. This makes 4-Methylpropiophenone a valuable asset in materials science, where innovative materials with tailored properties are continuously sought.
The synthesis of 4-Methylpropiophenone typically involves the condensation of acetone with benzaldehyde or its derivatives under acidic conditions. This reaction, known as the Claisen-Schmidt condensation, is well-documented and widely used due to its efficiency and scalability. Recent improvements in catalytic systems have further optimized this process, reducing reaction times and improving yields. Such advancements underscore the ongoing evolution of synthetic methodologies that enhance the accessibility of valuable compounds like 4-Methylpropiophenone.
In addition to traditional synthetic routes, researchers have also explored novel methodologies for producing 4-Methylpropiophenone. For example, biocatalytic approaches using engineered enzymes have shown promise in achieving selective transformations under mild conditions. These greener alternatives align with the growing emphasis on sustainable chemistry practices worldwide. By reducing reliance on harsh reagents and energy-intensive processes, biocatalysis offers a pathway to more environmentally friendly production methods.
The pharmacological potential of derivatives derived from 4-Methylpropiophenone continues to be an area of active investigation. Recent studies have demonstrated its role in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The compound's structural features allow it to interact with specific enzymatic targets, modulating their activity effectively. Such findings highlight its importance as a scaffold for drug discovery initiatives aimed at addressing unmet medical needs.
The industrial relevance of 4-Methylpropiophenone is further underscored by its role in producing fine chemicals used in electronic materials. Its derivatives are employed in creating conductive polymers and organic semiconductors, which are essential components in modern electronic devices. The demand for high-performance materials continues to drive research into novel applications of this versatile compound.
In conclusion, 4-Methylpropiophenone (CAS No. 5337-93-9) remains a cornerstone in organic synthesis due to its broad utility across multiple industries. From pharmaceuticals to agrochemicals and advanced materials, its contributions are both profound and far-reaching. As research progresses, new applications and synthetic strategies will undoubtedly emerge, further solidifying its importance in the chemical sciences.
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